molecular formula C19H19F2NO2 B2639487 1-(4-fluorophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)cyclopropanecarboxamide CAS No. 1705319-31-8

1-(4-fluorophenyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)cyclopropanecarboxamide

Cat. No. B2639487
CAS RN: 1705319-31-8
M. Wt: 331.363
InChI Key: WLRFIVVUNMPYNU-UHFFFAOYSA-N
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Description

Compounds with similar structures often have similar properties. For example, fluorophenyl compounds are aromatic compounds that contain a phenyl ring substituted with one or more fluorine atoms . They are often used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties of the fluorine atom .


Synthesis Analysis

The synthesis of fluorophenyl compounds often involves the use of fluorinating agents or the substitution of other functional groups with fluorine . The exact method would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of a compound is largely determined by its functional groups. Fluorophenyl compounds, for example, can undergo various reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through various experimental methods .

Scientific Research Applications

Synthetic Methodologies

  • A rapid and high-yield synthetic method has been established for related compounds, showcasing multi-step nucleophilic substitution reactions and ester hydrolysis to achieve desired structures. This methodology is crucial for producing complex molecules with potential therapeutic applications (Zhihui Zhou et al., 2021).

Antimicrobial Activity

  • Some derivatives have shown good antibacterial activity, suggesting the potential for these compounds to be developed into new antimicrobial agents. The presence of specific functional groups has been correlated with increased activity against various bacterial strains (M. Ahsan et al., 2016).

Enzyme Inhibition

  • Certain compounds within this chemical class have exhibited inhibitory activity against enzymes relevant to neurodegenerative diseases and diabetes, indicating their potential use in treating these conditions (M. Saleem et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, as well as guidelines for its safe handling and storage .

Future Directions

The future directions for the study of a compound would depend on its potential applications. For example, if the compound shows promise as a pharmaceutical, future research might focus on clinical trials and drug development .

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO2/c1-24-17(13-3-2-4-16(21)11-13)12-22-18(23)19(9-10-19)14-5-7-15(20)8-6-14/h2-8,11,17H,9-10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRFIVVUNMPYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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